6-Bromo-5-chloro-1H-benzo[d]imidazole
Description
Significance of Benzimidazole (B57391) Scaffolds in Organic Synthesis
The benzimidazole scaffold is of paramount importance in organic synthesis due to its wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. researchgate.netnih.govihmc.us This versatility has made the synthesis of benzimidazole derivatives a major focus for organic chemists. nih.govmdpi.com The structural framework allows for substitutions at various positions, enabling the creation of large libraries of compounds for drug discovery. mdpi.com
Synthetic chemists employ several methods to construct the benzimidazole core, most commonly through the condensation of o-phenylenediamines with aldehydes or carboxylic acids and their derivatives. researchgate.netacs.org The development of green and efficient synthetic methodologies, such as using eco-friendly catalysts or microwave-assisted techniques, continues to be an active area of research to produce these valuable compounds sustainably. mdpi.commdpi.com The ability to readily modify the benzimidazole structure makes it a cornerstone in the design of novel compounds with tailored chemical and biological properties. researchgate.net
Overview of Halogenated Benzimidazole Derivatives
The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the benzimidazole scaffold significantly influences the molecule's physicochemical properties. Halogenation can affect a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. For instance, the presence of bromine and chlorine atoms can enhance a molecule's electrophilicity and its ability to form halogen bonds, which are crucial interactions in drug-receptor binding.
Halogenated benzimidazoles have been investigated for a variety of applications. Their unique electronic and steric properties make them valuable intermediates in organic synthesis and building blocks for creating more complex molecules in material science, agrochemicals, and polymer chemistry. In medicinal chemistry, these derivatives have shown promise as potent anticancer and antimicrobial agents. nih.gov The position and nature of the halogen substituent can fine-tune the pharmacological profile of the benzimidazole derivative.
Scope of Academic Investigation of 6-Bromo-5-chloro-1H-benzo[d]imidazole
The academic investigation into this compound appears to be centered on its role as a chemical building block available for synthetic and medicinal chemistry research. While extensive studies detailing its specific biological activities are not widely published, its availability from chemical suppliers indicates its use in the synthesis of more complex molecules. The compound's structure, featuring both a bromine and a chlorine atom on the benzene (B151609) ring, makes it a distinct dihalogenated benzimidazole derivative.
Below is a table summarizing the key chemical identifiers and properties of this compound.
| Property | Data |
| IUPAC Name | 6-Bromo-5-chloro-1H-benzimidazole |
| Molecular Formula | C₇H₄BrClN₂ |
| Molecular Weight | 231.48 g/mol biosynth.com |
| CAS Number | 1360953-55-4 biosynth.com |
| Canonical SMILES | C1=C2C(=CC(=C1Cl)Br)N=CN2 biosynth.com |
This interactive table summarizes the fundamental properties of this compound.
The presence of two different halogens at specific positions (5-chloro and 6-bromo) provides chemists with a substrate for regioselective functionalization, allowing for the controlled synthesis of novel derivatives for screening in drug discovery and materials science.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-6-chloro-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPKKTKUNKNWBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Br)N=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1360953-55-4 | |
| Record name | 6-bromo-5-chloro-1H-benzo[d]imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Advanced Chemical Transformations of 6 Bromo 5 Chloro 1h Benzo D Imidazole
Established Synthetic Routes for Halogenated Benzimidazoles
The traditional synthesis of halogenated benzimidazoles often involves multi-step processes that allow for the precise placement of functional groups on the aromatic ring. These methods provide a reliable foundation for accessing a wide variety of substituted benzimidazole (B57391) derivatives.
Multi-Step Synthesis from Aromatic Precursors
A common strategy for synthesizing halogenated benzimidazoles begins with appropriately substituted benzene (B151609) derivatives. For 6-bromo-5-chloro-1H-benzo[d]imidazole, a plausible precursor would be a 1-bromo-2-chloro-4,5-diaminobenzene. This precursor can be obtained through a series of nitration, halogenation, and reduction reactions on a simpler aromatic starting material. The synthesis often commences with the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. nih.gov Strong acids like polyphosphoric acid or hydrochloric acid are frequently used to facilitate the dehydration and subsequent cyclization. acs.org
The general synthetic pathway can be outlined as follows:
Nitration: Introduction of nitro groups onto an aromatic ring.
Halogenation: Introduction of bromine and chlorine atoms at specific positions.
Reduction: Conversion of the nitro groups to amino groups to form the o-phenylenediamine derivative.
Cyclization: Reaction with a one-carbon synthon, such as formic acid or one of its derivatives, to form the imidazole (B134444) ring.
This multi-step approach offers the advantage of building complexity in a controlled manner, ensuring the correct placement of the halogen substituents.
Cyclization Reactions for Benzimidazole Core Formation
The formation of the benzimidazole core is a critical step in the synthesis. The most widely used method is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions and heat. Alternatively, aldehydes can be used in the presence of an oxidizing agent. scispace.com
Various reagents can be employed for the cyclization step, each with its own advantages. For instance, using formic acid with a precursor like 4-bromo-5-chloro-1,2-phenylenediamine would directly yield the target compound. Other C1 sources such as N-substituted formamides can also be utilized, sometimes in the presence of a catalyst like zinc. organic-chemistry.org The reaction conditions for these cyclizations can often be harsh, requiring high temperatures and strong acids. acs.org
| Cyclization Method | Reagents | Key Features |
| Phillips Condensation | o-phenylenediamine, Carboxylic Acid, Strong Acid | High temperatures, strong dehydrating conditions. |
| Aldehyde Condensation | o-phenylenediamine, Aldehyde, Oxidizing Agent | Milder conditions possible, variety of oxidizing agents can be used. |
| Formamide Cyclization | o-phenylenediamine, N-substituted Formamide, Catalyst (e.g., Zinc) | Can provide good yields under specific catalytic conditions. |
Post-Cyclization Halogenation Strategies
An alternative to synthesizing the benzimidazole core from a pre-halogenated precursor is to introduce the halogen atoms after the benzimidazole ring has been formed. This approach can sometimes be more efficient, depending on the directing effects of the imidazole ring and any existing substituents.
Electrophilic halogenation reactions are typically employed for this purpose. For example, bromination of a chloro-benzimidazole or chlorination of a bromo-benzimidazole could be achieved using appropriate halogenating agents. The regioselectivity of these reactions is crucial and is governed by the electronic properties of the benzimidazole ring system. In some cases, bromination can occur at the 6-position of the benzimidazole ring in parallel with other reactions like heterocyclization. researchgate.net The use of reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable solvent and catalyst can provide the desired halogenated products.
Green Chemistry Approaches in Benzimidazole Synthesis
In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times and improvements in yields. benthamdirect.comsciforum.net The synthesis of benzimidazoles is well-suited to this technology. Microwave irradiation can be used to accelerate the condensation of o-phenylenediamines with aldehydes or carboxylic acids. tandfonline.com
The key advantages of microwave-assisted synthesis include:
Rapid Heating: Microwaves heat the reaction mixture volumetrically and rapidly, leading to shorter reaction times (often minutes instead of hours). benthamdirect.comsciforum.net
Higher Yields: The efficient heating can lead to cleaner reactions with fewer side products, resulting in higher isolated yields. benthamdirect.com
Eco-Friendly: Shorter reaction times and the potential for solvent-free conditions contribute to a more environmentally friendly process. sciforum.netchemmethod.com
A typical microwave-assisted synthesis of a benzimidazole derivative might involve irradiating a mixture of the o-phenylenediamine and an aldehyde in the presence of a catalyst for a few minutes. tandfonline.com This methodology has been successfully applied to the synthesis of a wide range of benzimidazole derivatives. scispace.comarkat-usa.org
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to days | Minutes |
| Energy Consumption | High | Low |
| Yields | Often moderate | Generally high |
| Solvent Use | Often requires high-boiling solvents | Can be performed solvent-free or in minimal solvent |
Solvent-Free Reaction Conditions
The elimination of volatile organic solvents is a primary goal of green chemistry. Solvent-free, or solid-state, reactions offer significant environmental benefits by reducing pollution and simplifying purification procedures. eprajournals.com The synthesis of benzimidazoles can be effectively carried out under solvent-free conditions, often with the aid of a solid catalyst or by simply grinding the reactants together. tandfonline.com
For example, the condensation of o-phenylenediamines with aldehydes can be achieved by grinding the reactants in the presence of a catalyst like p-toluenesulfonic acid. nih.gov This method is not only environmentally friendly but also features high efficiency and simple product isolation. nih.gov Another approach involves using a solid support, such as montmorillonite (B579905) K10 clay, under microwave irradiation in a dry media. scispace.com Ball milling is another mechanochemical technique that has been successfully employed for the solvent- and catalyst-free synthesis of benzimidazoles. nih.gov These methods are advantageous due to their mild reaction conditions, short reaction times, and often excellent yields. tandfonline.com
Catalytic Methodologies
Modern synthetic strategies for benzimidazole derivatives heavily rely on catalysts to facilitate the cyclocondensation of ortho-phenylenediamines with aldehydes or carboxylic acids. These methodologies offer advantages in terms of reaction rates, yields, and conditions.
Metal-Free Catalysis
The development of metal-free catalytic systems is a significant step towards greener chemistry, as it eliminates the risk of toxic metal contamination in the final products. Bioinspired ortho-quinone catalysts, for instance, can facilitate the oxidative synthesis of benzimidazoles from primary amines under mild conditions using oxygen as the terminal oxidant. acs.org This approach provides a convenient, metal-free route to medicinally relevant heterocycles. acs.org Another metal-free approach utilizes montmorillonite KSF clay, which catalyzes the condensation reaction under aerobic conditions, offering good substrate scope and catalyst recyclability.
Furthermore, visible-light-mediated synthesis has emerged as a powerful metal-free and sustainable method. This technique can achieve regioselective C-H functionalization, offering a rapid, low-cost pathway to physiologically active molecules from readily available substrates. nih.gov
Organocatalysis and Cascade Reactions
Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. In the context of benzimidazole synthesis, organocatalysts like oxalic acid have been used for the cyclo-condensation of o-phenylenediamine with aromatic aldehydes, offering advantages such as short reaction times, high selectivity, and environmentally friendly conditions. researchgate.net Chiral amines, such as L-prolinamide, have been evaluated as organocatalysts for stereoselective aldol (B89426) additions to form chiral benzimidazole derivatives. thieme-connect.com This highlights the potential of organocatalysis to introduce chirality, a crucial factor in the production of pharmaceuticals. thieme-connect.com
Cascade reactions, where multiple bond-forming events occur in a single operation, offer a highly efficient route to complex molecules like benzimidazoles. These reactions streamline synthesis by reducing the number of separate purification steps. Palladium-catalyzed cascade reactions have been developed for the regioselective construction of benzimidazolones and N-arylbenzimidazoles from simple starting materials. acs.orgmit.edu Similarly, copper-catalyzed three-component cascade reactions of 2-aminobenzimidazole, aldehydes, and terminal alkynes have been used to create complex benzimidazole-linked pyrroles. nih.govacs.org These methods represent a powerful strategy for building molecular complexity in a predictable and controlled manner. mit.edu
Nanocatalysis (e.g., Montmorillonite Clay, Magnetic Nano-Fe₃O₄, Nano-Ni(II)/Y Zeolite)
Nanocatalysts have gained prominence due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. rsc.org They represent a bridge between homogeneous and heterogeneous catalysis, offering high efficiency and easy separation.
Montmorillonite Clay: This naturally occurring clay, particularly in its nano form, serves as an efficient, low-cost, and reusable solid acid catalyst for benzimidazole synthesis. mdpi.com It possesses both Brønsted and Lewis acid sites that facilitate the condensation of o-phenylenediamines with aldehydes under mild, often solvent-free, conditions at room temperature. mdpi.com
Magnetic Nano-Fe₃O₄: Iron oxide magnetic nanoparticles (Fe₃O₄ MNPs) are highly effective and eco-friendly catalysts for synthesizing benzimidazole derivatives. A key advantage is their magnetic nature, which allows for simple and efficient separation from the reaction mixture using an external magnet, enabling easy recovery and reuse without significant loss of activity. rsc.org These catalysts are effective under various conditions, including ultrasonic irradiation and solvent-free systems.
Nano-Ni(II)/Y Zeolite: Zeolites are microporous aluminosilicate (B74896) minerals commonly used as commercial catalysts. Nano-Ni(II)/Y zeolite has been reported as an efficient, heterogeneous catalyst for the synthesis of benzimidazole derivatives via the condensation of o-phenylenediamine derivatives with aromatic aldehydes or orthoesters. rsc.org This method offers several green chemistry advantages, including low catalyst loading, easy purification, and solvent-free conditions. rsc.org
| Nanocatalyst | Typical Reaction Conditions | Key Advantages | References |
|---|---|---|---|
| Montmorillonite Clay | Solvent-free, room temperature | Low cost, high surface area, reusable, non-corrosive | mdpi.com |
| Magnetic Nano-Fe₃O₄ | Solvent-free, ultrasonic irradiation | Easily separable (magnetic), reusable, high efficiency | rsc.org |
| Nano-Ni(II)/Y Zeolite | Solvent-free, heating | Heterogeneous, low catalyst loading, environmentally friendly | rsc.org |
Ionic Liquid-Mediated Synthesis
Ionic liquids (ILs) are salts with low melting points that are often considered "green" solvents due to their negligible vapor pressure, thermal stability, and recyclability. They can also act as catalysts. While some ionic liquids are noted to be toxic, their use can still present a greener alternative to many volatile organic compounds. mdpi.com In benzimidazole synthesis, imidazolium-based ionic liquids like [BMIM]HSO₄ have been used to effectively catalyze the reaction between o-phenylenediamine and aldehydes, leading to excellent yields and purity. mdpi.com The use of deep eutectic solvents (DES), a related class of liquids, has also been reported as a sustainable method, acting as both the reaction medium and reagent without the need for an external solvent. nih.gov
Biocatalytic Techniques
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, offering high selectivity and mild reaction conditions. This approach is a cornerstone of green chemistry. For benzimidazole derivatives, enzymes such as lipases have been used to catalyze the synthesis of N-substituted benzimidazoles through aza-Michael additions. mdpi.com A methodology using Lipase TL IM from Thermomyces lanuginosus in a continuous-flow microreactor has been developed, allowing for the efficient and selective synthesis of a range of derivatives in high yields with short reaction times. mdpi.com This demonstrates the potential of biocatalysis as a sustainable and rapid strategy for modifying the benzimidazole scaffold. mdpi.com
Sustainable and Eco-Friendly Transformations
The principles of green chemistry are increasingly guiding the development of new synthetic methods for important pharmaceutical building blocks like this compound. chemmethod.comjrtdd.com The goal is to design processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.com
Key aspects of sustainable transformations in this context include:
Use of Green Solvents: Replacing traditional volatile organic compounds with greener alternatives like water, polyethylene (B3416737) glycol (PEG), or deep eutectic solvents minimizes pollution. nih.govchemmethod.com
Solvent-Free Reactions: Conducting reactions without a solvent, often facilitated by nanocatalysts or microwave irradiation, reduces waste and simplifies product purification. mdpi.comeprajournals.com
Energy Efficiency: Employing methods like microwave irradiation or photocatalysis can significantly reduce reaction times and energy consumption compared to conventional heating. cnr.itrjlbpcs.com
Catalyst Recyclability: The use of heterogeneous catalysts, such as nanocatalysts or those supported on solid matrices, allows for their recovery and reuse, making the process more economical and environmentally friendly. rsc.org
Atom Economy: Designing reactions, such as cascade processes, that incorporate the maximum amount of starting materials into the final product minimizes waste generation. researchgate.net
Photocatalysis represents a particularly promising sustainable route, using light to drive chemical reactions. For instance, the synthesis of benzimidazoles has been achieved through a one-pot, tandem process starting from a nitro compound and ethanol (B145695), where a photocatalyst uses light to generate the necessary reagents in situ. cnr.it
| Sustainable Practice | Methodology Example | Benefit | References |
|---|---|---|---|
| Solvent-Free Synthesis | Condensation using Nano-Ni(II)/Y Zeolite or Montmorillonite Clay | Reduces solvent waste, simplifies work-up | rsc.orgmdpi.com |
| Catalyst Recyclability | Magnetic Nano-Fe₃O₄ | Lowers cost, minimizes catalyst waste | rsc.org |
| Use of Green Solvents | Deep Eutectic Solvents (DES) as reaction media | Low toxicity, biodegradable, reduces pollution | nih.gov |
| Energy Efficiency | Microwave-assisted synthesis | Shorter reaction times, lower energy consumption | rjlbpcs.com |
| Biocatalysis | Lipase-catalyzed N-substitution | High selectivity, mild conditions, biodegradable catalyst | mdpi.com |
Advanced Functionalization and Reactivity Studies
The unique arrangement of two different halogen atoms on the benzene ring of this compound, combined with the reactive N-H group and the electron-rich nature of the imidazole moiety, provides a versatile platform for a wide range of chemical transformations. These reactions allow for the strategic introduction of various functional groups, enabling the synthesis of complex derivatives for diverse applications.
However, through resonance, the halogens are ortho-, para-directing. The chloro group at C-5 directs incoming electrophiles to the C-4 (ortho) and C-7 (meta, relative to the chloro group) positions. The bromo group at C-6 directs electrophiles to the C-7 (ortho) and C-4 (meta, relative to the bromo group) positions. The imidazole ring, particularly when protonated under acidic conditions typical for electrophilic aromatic substitution, acts as a deactivating, meta-directing group. The combination of these electronic effects suggests that substitution is most likely to occur at the C-4 or C-7 positions, with the precise outcome depending on the specific electrophile and reaction conditions. Steric hindrance from the adjacent chloro group at C-5 may influence the accessibility of the C-4 position.
Further bromination of this compound would introduce a third halogen atom onto the benzene ring. The regioselectivity of this reaction is governed by the directing effects of the substituents already present. mdpi.com The primary directing influence comes from the fused imidazole ring and the two halogen atoms.
Directing Effects :
-Cl at C-5 : Ortho-directing to C-4, para-directing to C-2 (within the imidazole ring).
-Br at C-6 : Ortho-directing to C-7, para-directing to C-3 (within the imidazole ring).
Imidazole moiety : Directs to C-4 and C-7.
Considering these factors, an incoming electrophile like Br+ is directed towards the C-4 and C-7 positions. The C-7 position is ortho to the bromine at C-6 and meta to the chlorine at C-5. The C-4 position is ortho to the chlorine at C-5 and meta to the bromine at C-6. The synergistic directing effects of the imidazole ring and the halogens favor substitution at these two sites. The ultimate regioselectivity can be subtle and may be influenced by steric factors and the specific brominating agent used, such as N-bromosuccinimide (NBS) or bromine in acetic acid. mdpi.com
Nucleophilic aromatic substitution (SNAr) on the benzene ring of this compound is generally challenging. The carbon-halogen bonds at positions C-5 and C-6 are strong, and the ring lacks the strong electron-withdrawing groups (like a nitro group) typically required to activate the ring for SNAr reactions. Therefore, displacing the chloro or bromo groups with nucleophiles such as alkoxides, amines, or thiolates would likely require harsh conditions (high temperature and pressure) or transition-metal catalysis.
In contrast, if a leaving group were present at the C-2 position of the benzimidazole ring, it would be highly susceptible to nucleophilic substitution. For the parent compound this compound, however, direct nucleophilic attack on the halogenated benzene ring is not a commonly employed synthetic strategy.
The presence of a secondary amine (N-H) in the imidazole ring allows for straightforward functionalization through N-alkylation and N-arylation reactions. These reactions typically proceed by deprotonation of the N-H proton with a base to form an imidazolide (B1226674) anion, which then acts as a nucleophile.
N-Alkylation: This is commonly achieved by treating the benzimidazole with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. The choice of base and solvent can influence the reaction's efficiency and regioselectivity. A potential complication is the formation of two possible regioisomers: the N-1 and N-3 alkylated products. For this compound, these positions correspond to N-1 and N-3, which are tautomeric in the parent compound but lead to distinct isomers upon substitution. The ratio of these isomers can be influenced by steric effects of the substituents on the benzene ring and the nature of the alkylating agent. beilstein-journals.org
N-Arylation: The introduction of an aryl group at the nitrogen atom is often accomplished using Chan-Lam or Ullmann coupling conditions. A common method involves reacting the benzimidazole with an aryl boronic acid in the presence of a copper catalyst, such as copper(II) acetate, and a base. mdpi.com
Table 1: Representative Conditions for N-Alkylation and N-Arylation of Benzimidazoles
| Transformation | Reagents | Base | Catalyst | Solvent | Typical Conditions | Ref. |
|---|---|---|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) | NaH, K₂CO₃, or Cs₂CO₃ | None | DMF, THF, or Acetonitrile (B52724) | 0 °C to room temp | beilstein-journals.orgnih.gov |
| N-Arylation | Aryl Boronic Acid | Triethylamine, Pyridine | Cu(OAc)₂ | Dichloromethane (DCM) | Room temp | mdpi.com |
The bromo and chloro substituents on the benzimidazole core are ideal handles for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.com
A key aspect of the reactivity of this compound in these reactions is the differential reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed reactions, the carbon-bromine bond is significantly more reactive towards oxidative addition than the carbon-chlorine bond. This reactivity difference allows for selective functionalization. It is possible to perform a cross-coupling reaction selectively at the C-6 position (C-Br) while leaving the C-5 position (C-Cl) intact. The remaining chloro group can then be targeted for a second, different coupling reaction under more forcing conditions if desired.
Suzuki-Miyaura Coupling : Enables the formation of a C-C bond by reacting the halogenated benzimidazole with an organoboron reagent (e.g., arylboronic acid) in the presence of a palladium catalyst and a base. mdpi.comnih.gov
Buchwald-Hartwig Amination : Forms a C-N bond by coupling with an amine, which is useful for synthesizing complex aniline (B41778) derivatives. mdpi.com
Table 2: Typical Catalyst Systems for Cross-Coupling of Aryl Halides
| Reaction | Catalyst Precursor | Ligand | Base | Solvent | Application | Ref. |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, PPh₃ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane, Toluene, DMF/H₂O | C-C bond formation | mdpi.comnih.gov |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, RuPhos | Cs₂CO₃, NaOtBu | Dioxane, Toluene | C-N bond formation | mdpi.com |
Radical cascade reactions have become a powerful strategy for the rapid construction of complex molecular architectures, including nitrogen-containing heterocycles. researchgate.net These reactions involve the generation of a radical intermediate that undergoes a series of sequential intramolecular or intermolecular reactions to form multiple bonds in a single operation. nih.gov
In the context of this compound, this scaffold could potentially be synthesized via a radical cascade or serve as a precursor in one. For instance, a cascade reaction could be initiated by generating a radical on a suitably functionalized precursor, followed by cyclization to form the benzimidazole core. Alternatively, the halogen atoms on the pre-formed benzimidazole could participate in radical processes. For example, photoredox catalysis could be used to generate an aryl radical at C-6 via cleavage of the C-Br bond, which could then be trapped by an alkene or other radical acceptor in an intramolecular cascade to build a more complex, fused heterocyclic system. nih.gov These methods offer efficient, atom-economical routes to novel benzimidazole derivatives that may be difficult to access through traditional ionic pathways. nih.gov
Spectroscopic and Structural Characterization of 6 Bromo 5 Chloro 1h Benzo D Imidazole
Nuclear Magnetic Resonance Spectroscopy (NMR) Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of organic compounds. For 6-Bromo-5-chloro-1H-benzo[d]imidazole, both ¹H and ¹³C NMR would provide critical information regarding its atomic connectivity and electronic environment.
Proton Nuclear Magnetic Resonance (¹H NMR) for Aromatic and Heterocyclic Protons
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons on the benzimidazole (B57391) core. The aromatic region would likely show two singlets for the H-4 and H-7 protons, a result of the specific substitution pattern eliminating ortho and meta couplings for these protons. The C-2 proton, being part of the imidazole (B134444) ring, would also appear as a singlet, typically at a downfield chemical shift. The N-H proton of the imidazole ring is expected to present as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-4 | ~7.85 | s |
| H-7 | ~7.60 | s |
| H-2 | ~8.10 | s |
| N-H | ~12.5 (variable) | br s |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~142.0 |
| C-4 | ~120.5 |
| C-5 | ~125.0 |
| C-6 | ~115.0 |
| C-7 | ~112.0 |
| C-3a | ~140.0 |
| C-7a | ~135.0 |
Infrared Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its key functional groups. A broad absorption band in the region of 3300-2500 cm⁻¹ would be characteristic of the N-H stretching vibration of the imidazole ring, often showing hydrogen bonding. The C=N stretching vibration of the imidazole ring would likely appear in the 1650-1590 cm⁻¹ region. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ range. The C-Cl and C-Br stretching vibrations would be observed in the fingerprint region, typically below 800 cm⁻¹.
Predicted IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300-2500 | Broad, Medium |
| C-H Aromatic Stretch | 3100-3000 | Medium |
| C=N Stretch | 1620 | Medium |
| C=C Aromatic Stretch | 1580, 1470 | Medium-Strong |
| C-Cl Stretch | 780 | Strong |
| C-Br Stretch | 650 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its structural confirmation. For this compound, with a molecular formula of C₇H₄BrClN₂, the molecular ion peak (M⁺) would be observed. Due to the presence of bromine and chlorine isotopes, a characteristic isotopic pattern would be expected for the molecular ion peak. The fragmentation of benzimidazole derivatives often involves the loss of HCN from the imidazole ring, and this would be a likely fragmentation pathway for this compound as well.
Predicted Mass Spectrometry Data:
| Ion | Predicted m/z | Description |
| [M]⁺ | 230/232/234 | Molecular ion with isotopic pattern for Br and Cl |
| [M-HCN]⁺ | 203/205/207 | Loss of hydrogen cyanide from the molecular ion |
| [M-Cl]⁺ | 195/197 | Loss of a chlorine atom |
| [M-Br]⁺ | 151/153 | Loss of a bromine atom |
Ultraviolet-Visible Spectroscopy (UV-Vis) for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The benzimidazole core is a chromophore that absorbs UV radiation. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show absorption bands corresponding to π → π* transitions. The presence of the halogen substituents may cause a slight bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to the parent benzimidazole.
Predicted UV-Vis Absorption Maxima:
| Solvent | Predicted λmax (nm) | Type of Transition |
| Ethanol | ~245, ~275, ~282 | π → π* |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While no experimental crystal structure is publicly available for this compound, a hypothetical structure can be proposed based on the common packing motifs of halogenated aromatic compounds. It is likely to crystallize in a centrosymmetric space group, such as P2₁/c (monoclinic) or P-1 (triclinic). The crystal packing would likely be influenced by a combination of π-π stacking interactions between the benzimidazole rings and halogen bonding (C-Br···N or C-Cl···N interactions). Hydrogen bonding involving the N-H group would also play a significant role in the supramolecular assembly.
Hypothetical Crystallographic Data:
| Parameter | Predicted Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~5.2 |
| c (Å) | ~15.1 |
| β (°) | ~95 |
| Z | 4 |
Computational and Theoretical Investigations of 6 Bromo 5 Chloro 1h Benzo D Imidazole
Density Functional Theory (DFT) Calculations for Electronic Structure
There are no available research articles that specifically report on Density Functional Theory (DFT) calculations for 6-Bromo-5-chloro-1H-benzo[d]imidazole. While DFT is a common method for studying the electronic properties of benzimidazole (B57391) derivatives, studies on this specific compound have not been found.
No published data exists on the analysis of Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the electron density distribution for this compound.
Specific predictions of reactivity sites, such as electrophilic or nucleophilic attack locations, derived from DFT calculations are not available for this compound. Similarly, energetic parameters like ionization potential, electron affinity, and chemical hardness have not been reported.
There is no literature available that discusses the non-linear optical (NLO) properties, such as polarizability and hyperpolarizability, of this compound based on DFT studies.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
A thorough search of scientific databases yielded no studies employing Molecular Dynamics (MD) simulations to investigate the conformational landscape or intermolecular interactions of this compound. Such studies would be valuable for understanding its behavior in different environments, but this information is not currently available.
Quantum Chemical Modeling for Reaction Mechanism Elucidation
There are no published reports on the use of quantum chemical modeling to elucidate the reaction mechanisms involving this compound. Research in this area would be necessary to understand its synthesis, degradation, or metabolic pathways from a theoretical perspective.
Advanced Analytical Methodologies for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) Techniques
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, identification, and quantification of non-volatile and thermally labile compounds, making it ideally suited for the analysis of 6-Bromo-5-chloro-1H-benzo[d]imidazole.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of moderately polar to nonpolar compounds like this compound. springernature.comnih.gov The fundamental principle of RP-HPLC involves a nonpolar stationary phase, typically a silica-based support chemically modified with alkyl chains (e.g., C8 or C18), and a polar mobile phase, which is usually a mixture of water and a miscible organic solvent such as acetonitrile (B52724) or methanol. springernature.comnih.gov
In the context of analyzing this compound, the separation mechanism is governed by the hydrophobic interactions between the analyte and the stationary phase. springernature.com Due to its relatively nonpolar benzimidazole (B57391) core, further enhanced by the presence of bromo and chloro substituents, the compound will exhibit significant retention on a C18 column. The elution of the compound is achieved by gradually increasing the proportion of the organic solvent in the mobile phase (gradient elution), which decreases the polarity of the mobile phase and facilitates the desorption of the analyte from the stationary phase. springernature.com
For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a certified reference standard of this compound and plotting the peak area against the concentration. This allows for the precise determination of the compound's purity in a given sample.
Representative Data for RP-HPLC Method Parameters:
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
| Retention Time | ~12.5 min |
To enhance the analytical capabilities of HPLC, sophisticated detectors like Diode Array Detectors (DAD) and Fluorescence Detectors (FLD) are often employed.
A Diode Array Detector (DAD) , also known as a Photo Diode Array (PDA) detector, provides spectral information in addition to the chromatographic data. scioninstruments.com It measures the absorbance of the eluting compound across a wide range of wavelengths simultaneously. scioninstruments.com This is particularly advantageous for the analysis of this compound as the benzimidazole ring system is a strong chromophore, exhibiting characteristic UV absorbance. The DAD allows for the determination of the optimal detection wavelength for maximum sensitivity and can also be used to assess peak purity by comparing the UV spectra across a single chromatographic peak. scioninstruments.commdpi.com
Fluorescence Detection (FLD) offers a higher degree of sensitivity and selectivity compared to UV-based detectors. nih.govnih.gov While not all compounds fluoresce, many aromatic and heterocyclic compounds, including some benzimidazole derivatives, exhibit native fluorescence or can be derivatized to become fluorescent. For this compound, its potential for fluorescence would need to be experimentally determined. If fluorescent, an FLD would be set to a specific excitation wavelength, and the emitted light at a longer wavelength would be measured. This specificity can significantly reduce background noise and improve the limits of detection and quantification, which is crucial for trace-level impurity analysis. nih.gov
Representative Data for Detector Settings:
| Detector | Parameter | Value |
| Diode Array Detector (DAD) | Wavelength Range | 200-400 nm |
| Extraction Wavelength | 280 nm | |
| Fluorescence Detector (FLD) | Excitation Wavelength | (Hypothetical) 290 nm |
| Emission Wavelength | (Hypothetical) 350 nm |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis
For applications requiring the utmost sensitivity and specificity, such as the detection of trace impurities or in metabolic studies, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the analytical technique of choice. chromatographyonline.com This powerful hyphenated technique couples the separation capabilities of HPLC with the mass analysis capabilities of a mass spectrometer.
Following separation by the HPLC system, the eluent containing this compound is introduced into the mass spectrometer's ion source. Here, the molecules are ionized, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). The resulting ions are then guided into the mass analyzer.
A tandem mass spectrometer (MS/MS) is particularly useful for structural confirmation and quantification in complex matrices. In a typical MS/MS experiment, the first mass analyzer selects the precursor ion corresponding to the molecular weight of this compound. This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass analyzer. The specific fragmentation pattern serves as a molecular fingerprint, providing a high degree of confidence in the compound's identification. The presence of bromine and chlorine atoms in the molecule will produce a characteristic isotopic pattern in the mass spectrum, further aiding in its identification. nih.govresearchgate.net
Representative Data for LC-MS/MS Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | [M+H]⁺ |
| Product Ions (m/z) | (Hypothetical) e.g., fragments corresponding to loss of Br, Cl, or parts of the imidazole (B134444) ring |
| Collision Energy | (Optimized for specific transitions) |
| Limit of Quantification | (Hypothetical) < 1 ng/mL |
Thermal Analysis Techniques for Stability and Degradation Kinetics
Thermal analysis techniques are instrumental in characterizing the physicochemical properties of solid materials, providing critical information on their thermal stability and degradation behavior. particle.dkresolvemass.catainstruments.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. particle.dkaurigaresearch.com For this compound, TGA is used to determine its thermal stability and decomposition profile. A small amount of the sample is placed in a high-precision balance within a furnace. The temperature is then increased at a constant rate, and the mass of the sample is continuously monitored. veeprho.com
A TGA thermogram plots the percentage of mass loss against temperature. A stable compound will show no significant mass loss until its decomposition temperature is reached. aurigaresearch.com The onset temperature of decomposition is a key indicator of the compound's thermal stability. resolvemass.ca TGA can also be used to quantify the amount of residual solvents or water present in the sample, which would be observed as mass loss at lower temperatures. particle.dk
Representative Data from TGA Analysis:
| Temperature Range (°C) | Mass Loss (%) | Interpretation |
| 25 - 150 | < 0.5% | Loss of adsorbed water or volatile impurities |
| 150 - 300 | ~0% | Thermally stable region |
| > 300 | Significant | Onset of thermal decomposition |
Differential Thermal Analysis (DTA) is a technique that measures the temperature difference between a sample and an inert reference material as they are subjected to the same temperature program. eag.com DTA is used to detect thermal events such as phase transitions (e.g., melting, crystallization) and chemical reactions (e.g., decomposition), which are associated with a change in enthalpy. inflibnet.ac.inresearchgate.net
When this compound undergoes an endothermic process, such as melting, it will absorb heat, causing its temperature to lag behind that of the reference. This results in a downward peak in the DTA curve. Conversely, an exothermic process, such as crystallization or some decomposition pathways, will release heat and result in an upward peak. inflibnet.ac.in DTA is often performed simultaneously with TGA (TG/DTA) to provide a more complete picture of the thermal behavior of the compound, allowing for the differentiation between physical and chemical changes. eag.com
Representative Data from DTA Analysis:
| Peak Type | Onset Temperature (°C) | Peak Temperature (°C) | Interpretation |
| Endothermic | (Hypothetical) ~210 | (Hypothetical) ~215 | Melting point |
| Exothermic | (Hypothetical) > 310 | (Hypothetical) > 320 | Decomposition |
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC has become an accepted method for the determination of the absolute purity of high-purity organic compounds, particularly in the pharmaceutical industry. nih.govtainstruments.comthermalsupport.com The principle of purity determination by DSC is based on the van't Hoff equation, which describes the melting point depression of a substance due to the presence of impurities. thermalsupport.com For a material with a small amount of impurity that is soluble in the melt but not in the solid phase, the melting point is lowered, and the melting range is broadened. tainstruments.com
The DSC method offers a rapid and accurate means to assess the purity of substances like this compound, provided the compound exhibits a sharp melting point and does not decompose during melting. nih.govresearchgate.net The analysis involves heating a small sample at a constant rate and monitoring the heat flow. The resulting endotherm associated with melting is analyzed to calculate the purity.
Illustrative DSC Purity Analysis of this compound:
The following interactive data table presents hypothetical results from a DSC purity analysis of a batch of this compound. The data is generated for illustrative purposes to demonstrate the typical output of such an analysis.
| Parameter | Value | Unit |
| Sample ID | BCB-2024-001 | - |
| Onset of Melting (Tonset) | 215.8 | °C |
| Peak Melting Temperature (Tpeak) | 218.2 | °C |
| Enthalpy of Fusion (ΔHfus) | 150.4 | J/g |
| Calculated Purity | 99.85 | mole % |
| Heating Rate | 2 | °C/min |
| Atmosphere | Nitrogen (50 mL/min) | - |
Interpretation of DSC Data:
The onset and peak melting temperatures provide information about the thermal behavior of the main component. The enthalpy of fusion is a measure of the energy required to melt the sample. The calculated purity is determined by analyzing the shape of the melting peak. A sharp peak with a narrow melting range is indicative of high purity. The presence of impurities leads to a broader peak at a lower temperature. For accurate purity determination, it is crucial to use a slow heating rate to ensure thermal equilibrium within the sample. tainstruments.com While DSC is a valuable tool, its applicability is limited for compounds that decompose upon melting or exhibit polymorphism. nih.govresearchgate.net
Kinetic Modeling of Thermal Degradation Processes
Understanding the thermal stability and decomposition kinetics of a compound is critical for determining its shelf-life, storage conditions, and processing parameters. Thermogravimetric analysis (TGA) coupled with kinetic modeling provides valuable insights into the degradation mechanisms and rates. In TGA, the mass of a sample is monitored as a function of temperature or time as it is subjected to a controlled temperature program in a specified atmosphere.
The data obtained from TGA can be analyzed using various kinetic models to determine key parameters such as the activation energy (Ea), the pre-exponential factor (A), and the reaction order (n). sphinxsai.com Isoconversional models, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods, are often employed to determine the activation energy as a function of the extent of conversion without assuming a specific reaction model. mdpi.com
Hypothetical Kinetic Parameters for the Thermal Degradation of this compound:
The following interactive data table presents a hypothetical set of kinetic parameters for the thermal degradation of this compound, which could be derived from TGA data. This data is for illustrative purposes to demonstrate the type of information obtained from such studies. The degradation of halogenated compounds can be a multi-step process. researchgate.net
| Kinetic Model | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s-1) | Reaction Order (n) | Correlation Coefficient (R2) | Temperature Range (°C) |
| Step 1 | |||||
| Coats-Redfern | 185 | 1.2 x 1015 | 1.0 | 0.998 | 250 - 350 |
| Step 2 | |||||
| Coats-Redfern | 220 | 5.8 x 1016 | 1.5 | 0.995 | 350 - 450 |
Interpretation of Kinetic Data:
The activation energy (Ea) represents the minimum energy required for the degradation reaction to occur. A higher activation energy suggests greater thermal stability. mdpi.com The pre-exponential factor (A) is related to the frequency of collisions between molecules in the correct orientation for a reaction to occur. The reaction order (n) provides insight into the mechanism of the degradation process.
For a halogenated benzimidazole derivative like this compound, the thermal degradation could proceed in multiple steps. The initial step might involve the loss of the halogen substituents, followed by the decomposition of the benzimidazole ring at higher temperatures. researchgate.net The kinetic parameters obtained from such studies are crucial for predicting the long-term stability of the compound and for designing safe manufacturing processes.
Emerging Research Frontiers and Future Prospects in the Chemistry of 6 Bromo 5 Chloro 1h Benzo D Imidazole
Development of Novel and Efficient Synthetic Protocols
The synthesis of benzimidazole (B57391) derivatives has been a significant area of research. ijpsjournal.com Traditional methods often involve the condensation of o-phenylenediamines with carboxylic acids or their derivatives, which can require harsh reaction conditions. niscpr.res.in Recent advancements focus on developing more efficient and environmentally friendly synthetic routes.
One promising approach is the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. nih.gov For instance, the condensation of 4-chloro-o-phenylenediamine with various aromatic aldehydes has been successfully carried out using microwave irradiation, highlighting a greener chemical method. nih.gov Another innovative technique involves the use of sodium metabisulfite (B1197395) as an oxidizing agent in the condensation of o-phenylenediamines with aldehydes in ethanol (B145695). acs.org
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have also been employed for the functionalization of halogenated benzimidazoles. nih.govresearchgate.net These methods allow for the introduction of diverse substituents at specific positions on the benzimidazole core, enabling the creation of extensive compound libraries. nih.gov For example, the synthesis of 2,5(6)-substituted benzimidazole derivatives has been achieved through these cross-coupling reactions, starting from a 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole core. nih.gov
The development of one-pot synthesis methods is another area of active research. These methods streamline the synthetic process by combining multiple reaction steps into a single operation, thereby increasing efficiency and reducing waste. researchgate.net
| Synthetic Protocol | Key Features | Potential Advantages |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. nih.gov | Reduced reaction times, higher yields, environmentally friendly. nih.gov |
| Sodium Metabisulfite Oxidation | Employs sodium metabisulfite as an oxidizing agent in condensation reactions. acs.org | Milder reaction conditions. acs.org |
| Palladium-Catalyzed Cross-Coupling | Enables the formation of carbon-carbon and carbon-nitrogen bonds. nih.govresearchgate.net | High functional group tolerance, allows for diverse substitutions. nih.gov |
| One-Pot Synthesis | Combines multiple reaction steps into a single procedure. researchgate.net | Increased efficiency, reduced waste and purification steps. researchgate.net |
Exploration of Diverse Non-Biological Applications
While benzimidazole derivatives are well-known for their biological activities, research is expanding to explore their non-biological applications, particularly in materials science. The unique photophysical properties of some benzimidazole derivatives make them suitable for use as fluorescent probes and in the synthesis of dyes and pigments.
The 6-bromo-5-chloro-1H-benzo[d]imidazole scaffold can be a key component in the design of functionalized polymers. Incorporation of this moiety into polymer chains can impart specific properties, such as enhanced thermal stability or altered electronic characteristics, making them useful in electronics and coatings.
Integration with Advanced Computational and Data Science Approaches
Computational chemistry and data science are becoming indispensable tools in the design and development of new molecules. ijpsr.com Quantitative Structure-Activity Relationship (QSAR) studies are widely used to correlate the chemical structure of benzimidazole derivatives with their biological activities. nih.govlongdom.org These models help in predicting the activity of new compounds before their synthesis, thereby saving time and resources. nih.gov
Molecular docking studies provide insights into the binding interactions between benzimidazole derivatives and their biological targets. acs.orgresearchgate.net For example, docking studies have been used to understand the interaction of benzimidazole derivatives with enzymes like human topoisomerase I. acs.org This information is crucial for the rational design of more potent and selective inhibitors.
Computational tools are also employed to study the physicochemical properties of molecules, such as their electronic and optical properties. researchgate.net For instance, Density Functional Theory (DFT) has been used to analyze the structure and properties of benzimidazole derivatives. nih.gov
| Computational Approach | Application in Benzimidazole Research | Key Insights |
| QSAR | Predicting biological activity based on chemical structure. nih.govlongdom.org | Identifies key structural features for desired activity. longdom.org |
| Molecular Docking | Simulating the binding of molecules to biological targets. acs.orgresearchgate.net | Elucidates binding modes and interactions. researchgate.net |
| DFT | Calculating electronic structure and properties. nih.gov | Predicts molecular geometry, reactivity, and spectroscopic properties. researchgate.netnih.gov |
Sustainable and Green Chemical Manufacturing of Derivatives
The principles of green chemistry are increasingly being applied to the synthesis of benzimidazole derivatives to minimize environmental impact. ijarsct.co.inchemmethod.com This includes the use of environmentally friendly solvents, catalysts, and reaction conditions. bohrium.comnih.gov
Recent research has focused on developing eco-friendly synthetic methods, such as using water as a solvent or employing recyclable catalysts. nih.gov For example, copper(II)-supported on alginate hydrogel beads has been used as a recyclable catalyst for the synthesis of benzimidazole derivatives in a water-ethanol solvent system. nih.gov The use of deep eutectic solvents (DESs) as both a reaction medium and a reagent is another innovative green approach. nih.gov
Solvent-free reaction conditions and the use of biocatalytic techniques are also being explored to make the synthesis of benzimidazole derivatives more sustainable. ijarsct.co.in These methods often lead to higher yields, shorter reaction times, and easier product isolation. ijarsct.co.in
| Green Chemistry Approach | Example in Benzimidazole Synthesis | Environmental Benefit |
| Green Solvents | Use of water or deep eutectic solvents. nih.govnih.gov | Reduces use of volatile and toxic organic solvents. bohrium.com |
| Recyclable Catalysts | Copper(II)-supported on alginate hydrogel beads. nih.gov | Minimizes catalyst waste and allows for reuse. nih.gov |
| Solvent-Free Reactions | Reactions conducted without a solvent. ijarsct.co.in | Eliminates solvent waste. ijarsct.co.in |
| Biocatalysis | Use of enzymes as catalysts. ijarsct.co.in | Operates under mild conditions, highly selective. ijarsct.co.in |
Contribution to Broader Heterocyclic Chemistry Advancements
Research on this compound and its derivatives contributes significantly to the broader field of heterocyclic chemistry. The development of novel synthetic methods for this specific compound can often be adapted for the synthesis of other heterocyclic systems.
The exploration of the structure-activity relationships of its derivatives provides valuable data that can inform the design of other bioactive heterocyclic compounds. ozguryayinlari.com Furthermore, the investigation of its applications in material science expands the utility of heterocyclic compounds beyond their traditional use in medicine. The continuous study of benzimidazoles, including this di-halogenated derivative, enriches the fundamental understanding of heterocyclic chemistry and paves the way for future innovations. ijpsjournal.comozguryayinlari.com
Q & A
Q. What are the common synthetic routes for preparing 6-Bromo-5-chloro-1H-benzo[d]imidazole, and how do reaction conditions influence product purity?
- Methodological Answer: The synthesis typically involves cyclization of substituted benzene precursors under controlled conditions. For example, halogenation of benzimidazole precursors using bromine and chlorine sources (e.g., N-bromosuccinimide and chlorinating agents) in polar aprotic solvents like DMF at 60–80°C . Reaction time and stoichiometry are critical to minimize side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>95%) . Variations in solvent polarity and temperature can alter reaction kinetics, favoring either bromination or chlorination selectivity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer:
- NMR Spectroscopy: H and C NMR (DMSO-d6) identify proton environments and halogen substitution patterns. For example, aromatic protons appear at δ 7.4–8.3 ppm, while NH protons resonate near δ 12.5 ppm .
- FTIR: Stretching vibrations for C-Br (590–600 cm) and C-Cl (745–755 cm) confirm halogen presence .
- Mass Spectrometry (HRMS): Exact mass determination (e.g., [M+H]+ at m/z 260.92) validates molecular formula .
- HPLC: Reverse-phase C18 columns with UV detection (254 nm) assess purity and stability under varying pH .
Q. How does the substitution pattern of halogens on the benzimidazole core affect physicochemical properties, and what analytical methods quantify these changes?
- Methodological Answer: Bromine and chlorine increase molecular weight and lipophilicity (logP ~2.8), measured via shake-flask or HPLC methods . X-ray crystallography (e.g., SHELXL refinement) reveals steric effects: bromine’s larger van der Waals radius (1.85 Å) vs. chlorine (1.75 Å) influences packing efficiency and solubility . Thermal analysis (DSC/TGA) quantifies melting points (e.g., 228–230°C) and degradation profiles .
Advanced Research Questions
Q. How do bromine and chlorine substituents influence reactivity in cross-coupling reactions compared to other halogenated benzimidazoles?
- Methodological Answer: Bromine’s lower electronegativity (vs. fluorine) enhances oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Chlorine, being less reactive, requires stronger bases (e.g., CsCO) or elevated temperatures (100–120°C) for efficient coupling . Competitive experiments with 6-Bromo-5-fluoro analogs show bromine’s superior leaving-group ability (yield: 73% vs. 58% for fluorine) . DFT calculations (B3LYP/6-31G*) predict activation barriers for C-Br vs. C-Cl cleavage, guiding catalyst selection .
Q. What computational methods predict electronic properties and binding sites of this compound in drug discovery?
- Methodological Answer:
- Molecular Docking (AutoDock Vina): Dock into target proteins (e.g., EGFR kinase) using halogen-bonding preferences (C-X⋯O/N interactions). Bromine’s polarizability enhances binding affinity (ΔG ~-9.2 kcal/mol) .
- DFT Calculations: HOMO-LUMO gaps (~4.5 eV) predict charge transfer efficiency. Electrostatic potential maps identify nucleophilic/electrophilic regions .
- MD Simulations (AMBER): Assess stability of ligand-protein complexes over 100 ns trajectories, highlighting key residues (e.g., Met793 in EGFR) .
Q. How can researchers resolve contradictions in crystallographic data for halogenated benzimidazoles refined using SHELX vs. other software?
- Methodological Answer: SHELXL’s robust handling of twinning and high-resolution data (e.g., R1 < 0.05) is preferred for halogenated systems . Discrepancies in bond lengths (e.g., C-Br: 1.89 Å in SHELX vs. 1.92 Å in OLEX2) arise from different scattering factors. Validate results via Hirshfeld surface analysis (CrystalExplorer) to confirm halogen interactions . Cross-check with spectroscopic data (e.g., NMR NOE correlations) resolves ambiguities in molecular geometry .
Q. How do steric and electronic effects of bromine/chlorine substituents impact regioselectivity in nucleophilic aromatic substitution (NAS)?
- Methodological Answer: Bromine’s electron-withdrawing effect activates para positions for NAS, while chlorine’s smaller size reduces steric hindrance at meta sites. Competitive experiments with methoxide nucleophiles show >80% substitution at C4 (para to Br) vs. <20% at C7 (meta to Cl) . Kinetic studies (UV-Vis monitoring) reveal NAS rate constants (k_Br = 3.2 × 10 s; k_Cl = 1.1 × 10 s) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
